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Compound of Interest

1-[3-
Compound Name: (HYDROXYMETHYL)PHENYLJET
HANONE

Cat. No.: B151883

1-[3-(hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, is an aromatic
ketone and primary alcohol. This dual functionality makes it a valuable intermediate, offering
two distinct reaction sites for the construction of more complex molecular architectures. Its
fundamental properties are summarized below.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b151883?utm_src=pdf-interest
https://www.benchchem.com/product/b151883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 125604-06-0 [1]
Molecular Formula CoH1002 [1]
Molecular Weight 150.17 g/mol [1]
1-[3-
IUPAC Name (hydroxymethyl)phenyllethano [1]
ne
3-Acetylbenzyl alcohol, 1-(3-
Synonyms hydroxymethyl-phenyl)- [1]
ethanone
Topological Polar Surface Area  37.3 A2 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bond Count 2 [1]

Structural Characterization: A Spectroscopic
Roadmap

Definitive structural confirmation of 1-[3-(hydroxymethyl)phenyl]lethanone relies on a
combination of spectroscopic techniques. While publicly available spectra for this specific
compound are limited, its structure allows for a highly accurate prediction of the expected
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of
the molecule.

e 1H NMR (Proton NMR): In a solvent like CDCIs, the proton spectrum is expected to show five
distinct signals:
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o Asinglet for the three methyl protons (—C(=0)CHs) at approximately d 2.6 ppm.
o Asinglet for the two benzylic protons (-CH20H) at approximately é 4.7 ppm.

o Abroad singlet for the hydroxyl proton (—OH) which is exchangeable with D20; its
chemical shift is variable but typically appears between 6 1.5-3.0 ppm.

o Four aromatic protons on the 1,3-disubstituted ring, appearing in the & 7.4-8.0 ppm region.
These will present as a complex multiplet pattern, likely showing two triplets and two
doublets, characteristic of a meta-substituted benzene ring.

e 13C NMR (Carbon NMR): The proton-decoupled 3C NMR spectrum should display seven
unique carbon signals:

o The methyl carbon (—CHs) at approximately & 26-28 ppm.

o The benzylic carbon (—CH20H) at approximately & 64-66 ppm.

o Four distinct aromatic methine carbons (-CH-) in the range of & 125-135 ppm.
o The two quaternary aromatic carbons (ipso-carbons) between & 137-145 ppm.

o The ketone carbonyl carbon (-C=0) significantly downfield, at approximately & 198-200
ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm~1, characteristic
of the hydroxyl group involved in hydrogen bonding.

o C-H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm~1.
e C-H Stretch (Aliphatic): Medium to weak bands appearing just below 3000 cm~1.

e C=0 Stretch (Ketone): A very strong, sharp absorption band around 1685 cm~1. Conjugation
with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm~1).
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e C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm~1 region.

¢ C-0 Stretch (Alcohol): A strong band in the 1050-1000 cm~1 region.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry would confirm the molecular weight and provide
structural information through fragmentation patterns.

e Molecular lon (M*): A peak at m/z = 150, corresponding to the molecular weight of the
compound.

o Key Fragments:

o m/z = 135: Loss of the methyl group ([M-15]*). This is a very common fragmentation for
methyl ketones.

o m/z = 121: Loss of the formyl radical ([M-29]*) or cleavage of the hydroxymethyl group.
o m/z = 107: Benzylic cleavage.

o m/z = 43: A strong peak corresponding to the acetyl cation ([CHsCO]"), highly indicative of
a methyl ketone.

Synthesis and Purification: A Validated Approach

A robust and selective synthesis of 1-[3-(hydroxymethyl)phenyl]lethanone can be achieved
via the chemoselective reduction of 3-acetylbenzoic acid.

The Synthetic Challenge and Strategic Solution

The primary challenge is the selective reduction of a carboxylic acid in the presence of a
ketone. Standard reducing agents like lithium aluminum hydride (LiAIH4) would reduce both
functional groups. The key to success is using a reagent that preferentially reduces the
carboxylic acid. Borane, typically used as its tetrahydrofuran (THF) complex (BHs-THF), is the
ideal reagent for this transformation.[4] It rapidly reduces carboxylic acids while reducing
ketones at a much slower rate, allowing for high selectivity under controlled conditions.
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Synthetic Workflow Diagram
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Caption: Synthetic workflow for 1-[3-(hydroxymethyl)phenyllethanone.

Detailed Experimental Protocol

Objective: To synthesize 1-[3-(hydroxymethyl)phenyllethanone from 3-acetylbenzoic acid via
selective borane reduction.

Materials:

3-Acetylbenzoic acid (1.0 eq)

o Borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.5 eq)

e Anhydrous Tetrahydrofuran (THF)

e Methanol (MeOH)

o Ethyl Acetate (EtOAC)

e Saturated Sodium Bicarbonate (NaHCOs3) solution

e Brine (Saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazSOa)

 Silica Gel (for chromatography)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylbenzoic acid (1.0 eq).

» Dissolution: Dissolve the starting material in anhydrous THF.

e Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

e Reagent Addition: Add the BHs-THF solution (1.5 eq) dropwise via the dropping funnel over
30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold
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addition is crucial to control the exothermic reaction and maintain selectivity, preventing the
reduction of the ketone.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the
starting material.

e Quenching: Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to
quench the excess borane. Self-Validation: Vigorous hydrogen gas evolution will be
observed. The addition should be slow until the effervescence ceases, ensuring all reactive
borane is consumed.

o Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the
THF and methanol.

o Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with
saturated NaHCOs solution (to remove any unreacted starting material), water, and brine.

e Drying and Filtration: Dry the organic layer over anhydrous NazSOa4, filter, and concentrate in
vacuo to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-[3-
(hydroxymethyl)phenyl]ethanone.

Applications in Research and Drug Development

1-[3-(hydroxymethyl)phenyl]ethanone is not an end-product but a strategic intermediate. Its
value lies in the orthogonal reactivity of its two functional groups, allowing for sequential or
selective chemical modifications.

Role as a Bifunctional Linchpin

The molecule serves as a linchpin for building complexity. The alcohol can be transformed into
an ether, ester, or a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, while
the ketone can undergo a wide array of C-C and C-N bond-forming reactions. This versatility is
highly sought after in the synthesis of pharmaceutical libraries.[5]
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Potential Synthetic Transformations
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Caption: Potential reaction pathways for the title compound.

Relevance in Medicinal Chemistry
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While specific drugs directly using this intermediate are not prominently documented, its
structural motif is relevant. For instance, many kinase inhibitors and GPCR ligands feature
substituted acetophenone and benzyl alcohol moieties. The ability to independently modify both
sites allows for systematic Structure-Activity Relationship (SAR) studies. A researcher could, for
example, create a library of compounds by reacting the alcohol with various alkyl halides and
then reacting the ketone with a series of amines via reductive amination, rapidly generating
diverse molecular scaffolds for biological screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 1-[3-(hydroxymethyl)phenyl]ethanone is associated with the following hazards:

e H302: Harmful if swallowed.[1]
e H315: Causes skin irritation.[1]
e H319: Causes serious eye irritation.[1]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed.
This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats,
and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid
inhalation of vapors and contact with skin and eyes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Core Compound Identity and Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151883#1-3-hydroxymethyl-phenyl-ethanone-cas-
125604-06-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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